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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
AZD1940, also known as ART-2713 or NEO-1940, is a synthetic, orally active, and peripherally

selective cannabinoid receptor agonist developed by AstraZeneca.[1] It exhibits high affinity for

both cannabinoid receptor type 1 (CB1) and type 2 (CB2), acting as a full agonist at both

receptors across multiple species, including humans, rats, and mice.[2][3] Initially investigated

for the treatment of neuropathic pain, its development was halted due to insufficient analgesic

efficacy and the emergence of unforeseen central nervous system (CNS)-related side effects in

human clinical trials.[1][4] This guide provides a comprehensive technical overview of

AZD1940, detailing its pharmacological properties, experimental protocols, and clinical

findings.

Chemical and Physical Properties
AZD1940 is a benzimidazole derivative with the IUPAC name N-{1-[(4,4-

difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide.[1]
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Property Value

Molecular Formula C20H29F2N3O2S

Molar Mass 413.53 g·mol−1

CAS Number 881413-29-2

PubChem CID 11675994

Pharmacology
Mechanism of Action
AZD1940 functions as a potent, full agonist at both CB1 and CB2 receptors. These receptors

are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G

proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels,

ultimately resulting in the dampening of neuronal excitability. The analgesic effects of

cannabinoids are primarily mediated through the activation of CB1 receptors in the peripheral

and central nervous systems, while CB2 receptor activation is predominantly associated with

anti-inflammatory responses in immune cells.[2] AZD1940 was designed to be peripherally

selective, aiming to provide analgesia by acting on peripheral CB1 and CB2 receptors while

minimizing the psychoactive effects associated with central CB1 receptor activation.[5]

Pharmacodynamics
AZD1940's affinity for human cannabinoid receptors has been quantified through radioligand

binding assays.

Receptor pKi

Human CB1 Receptor 7.93

Human CB2 Receptor 9.06

Table 1: Binding affinities (pKi) of AZD1940 for human cannabinoid receptors.[2][3]
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The compound also demonstrates high affinity for rat and mouse CB1 and CB2 receptors.[2]

Functional assays have confirmed that AZD1940 acts as a full agonist at both receptor

subtypes in all three species.[2]

Pharmacokinetics
Preclinical studies in rats and primates indicated that AZD1940 has low brain uptake at doses

that produce analgesic effects, supporting its design as a peripherally restricted agent.[2][5]

The brain-to-plasma partition coefficient in rats was reported to be 0.04.[6] This low central

penetration was further confirmed in non-human primates using positron emission tomography

(PET) imaging with [11C]-labeled AZD1940.[6]

Experimental Protocols
Radioligand Binding Assays
Detailed protocols for the binding assays that determined the pKi values are not publicly

available in the search results. However, a general methodology for such assays is as follows:

Objective: To determine the binding affinity of AZD1940 for human CB1 and CB2 receptors.

Materials:

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

Radioligand (e.g., [3H]CP-55,940), a potent cannabinoid agonist.

AZD1940 at various concentrations.

Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and protease inhibitors).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membrane preparations with the radioligand and varying concentrations of

AZD1940.
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Allow the binding to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

cannabinoid ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of AZD1940
that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

The pKi is the negative logarithm of the Ki.

In Vivo Analgesia Models in Rats
While specific protocols for AZD1940 are not detailed, the following represents a standard

approach for assessing analgesic efficacy in rodent models of inflammatory and neuropathic

pain.

Objective: To evaluate the analgesic effect of orally administered AZD1940 in rat models of

pain.

Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):

Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rat.

After a set period for inflammation to develop (e.g., 24 hours), administer AZD1940 orally at

various doses.

Assess pain behavior at different time points post-dosing using methods such as:

Von Frey test: Measures mechanical allodynia (pain response to a non-painful stimulus)

using calibrated filaments.
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Plantar test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a

radiant heat source to the paw.

A control group receives a vehicle. The degree of reversal of allodynia or hyperalgesia

indicates analgesic efficacy.

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

Surgically induce a neuropathy by loosely ligating the sciatic nerve.

Allow several days for neuropathic pain behaviors to develop.

Administer AZD1940 orally at various doses.

Assess mechanical allodynia and thermal hyperalgesia as described above.

Compare the responses to a vehicle-treated control group.
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Caption: Simplified signaling pathway of AZD1940 at cannabinoid receptors.
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Caption: Experimental and clinical development workflow for AZD1940.
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Clinical Studies
AZD1940 advanced to clinical trials to assess its safety, tolerability, and analgesic efficacy in

humans.

Human Capsaicin-Induced Pain Model
A randomized, double-blind, placebo-controlled, crossover study was conducted in 44 healthy

male volunteers to evaluate the effects of single oral doses of AZD1940 (400 μg and 800 μg)

on capsaicin-induced pain and hyperalgesia.[7]

Protocol Summary:

Pain Induction: Intradermal capsaicin injections in the forearm to induce ongoing pain, and

application of capsaicin cream to the calf to induce primary and secondary hyperalgesia.[7]

Outcome Measures:

Pain intensity assessed using a visual analogue scale (VAS).[7]

Heat pain thresholds and the area of mechanical allodynia to measure hyperalgesia.[7]

Central nervous system effects were monitored using visual analogue mood scales

(VAMS) for feelings such as 'high' and 'sedated'.[7]

Results:

AZD1940 did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[7]

Mild, dose-dependent CNS effects, including feeling 'high' and 'sedated', were observed.[7]

Dose-dependent, mild-to-moderate CNS-related and gastrointestinal adverse events were

reported.[7]

Post-Operative Dental Pain Study
A randomized, double-blind, placebo-controlled study evaluated the analgesic efficacy of a

single 800 μg oral dose of AZD1940 in 151 patients undergoing surgical removal of an

impacted lower third molar.[8][9][10]
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Protocol Summary:

Intervention: Patients received either AZD1940 (800 μg), naproxen (500 mg, as an active

comparator), or placebo 1.5 hours before surgery.[8]

Primary Outcome: Pain intensity measured on a VAS over 8 hours post-surgery (AUC0-8h).

[8]

Secondary Outcomes: Pain on jaw movement, time to rescue medication, and the number of

patients requesting rescue medication.[8]

Results:

There was no statistically significant difference in pain relief between AZD1940 and placebo.

[8]

Naproxen provided significantly better pain relief than both AZD1940 and placebo.[8]

AZD1940 was associated with a high incidence of adverse events, including postural

dizziness (80%), nausea (26%), and hypotension (21%).[8]

Statistically significant, though numerically small, increases in VAMS scores for "sedated"

and "high" were observed with AZD1940 compared to placebo.[8]

Conclusion
AZD1940 is a high-affinity, full agonist for both CB1 and CB2 receptors that was designed for

peripheral selectivity to treat neuropathic pain. While preclinical studies in animals showed

promise for analgesia with low brain penetration, these findings did not translate to human

clinical trials. In two different human pain models, AZD1940 failed to demonstrate significant

analgesic efficacy.[7][8] Furthermore, despite its intended peripheral restriction, it produced

unexpected and dose-limiting central cannabinoid-like side effects.[1][8] Consequently, the

clinical development of AZD1940 was discontinued. The case of AZD1940 highlights the

challenges in translating preclinical cannabinoid pharmacology to effective and well-tolerated

therapeutics in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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